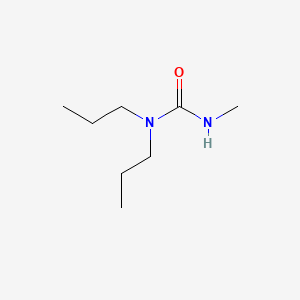
Urea, 1,1-dipropyl-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1-dipropyl-3-methyl- is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, 1,1-dipropyl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1,1-dipropyl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Urea derivatives are often investigated for their potential as pharmaceutical agents. Urea, 1,1-dipropyl-3-methyl- has shown promise in the following areas:
- Drug Development : Research indicates that urea derivatives can enhance bioavailability and pharmacokinetic properties of drugs. For instance, modifications of urea structures have been explored to improve absorption and metabolic stability in vivo .
- Selective Inhibitors : The compound has been studied for its potential as a selective inhibitor of urea transporters (UTs). In particular, inhibitors targeting UT-A isoforms may have therapeutic implications for conditions like diabetes insipidus and heart failure. Studies have demonstrated that specific urea derivatives can lead to significant diuretic responses in animal models .
Agricultural Applications
In agriculture, urea compounds are primarily used as nitrogen sources in fertilizers:
- Fertilizer Composition : Urea, 1,1-dipropyl-3-methyl- can serve as a nitrogen source due to its high nitrogen content (approximately 46% by weight). This makes it an effective component in fertilizers aimed at enhancing crop yield.
- Slow-Release Formulations : The compound's properties make it suitable for development into slow-release fertilizers that improve nutrient uptake efficiency and minimize environmental impact through reduced leaching.
Material Science Applications
Urea derivatives are also explored in material science for their utility in synthesizing polymers and coatings:
- Polymer Chemistry : The compound can be utilized in the synthesis of urea-formaldehyde resins, which are known for their excellent adhesive properties and low thermal conductivity. These resins find applications in the production of particleboard and other composite materials .
- Coatings : Urea-based compounds can be incorporated into coatings for their ability to enhance durability and resistance to environmental factors. This application is particularly relevant in industrial settings where protective coatings are essential .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Drug development & selective inhibitors | Enhances bioavailability; targets urea transporters |
| Agriculture | Nitrogen source in fertilizers | High nitrogen content; slow-release formulations |
| Material Science | Synthesis of polymers and coatings | Used in urea-formaldehyde resins; protective coatings |
Case Study 1: Pharmaceutical Efficacy
A study published in PMC demonstrated that modified urea compounds could significantly enhance the potency of UT-A inhibitors. The research highlighted the improved metabolic stability and diuretic response when administered to rat models, suggesting potential clinical applications for managing fluid retention disorders .
Case Study 2: Agricultural Impact
Research on slow-release fertilizers incorporating urea derivatives indicated increased nitrogen use efficiency compared to traditional fertilizers. Field trials showed enhanced crop yields with reduced environmental runoff, emphasizing the ecological benefits of using such formulations.
属性
CAS 编号 |
36614-21-8 |
|---|---|
分子式 |
C8H18N2O |
分子量 |
158.24 g/mol |
IUPAC 名称 |
3-methyl-1,1-dipropylurea |
InChI |
InChI=1S/C8H18N2O/c1-4-6-10(7-5-2)8(11)9-3/h4-7H2,1-3H3,(H,9,11) |
InChI 键 |
ODJCKHUIAVVZBX-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)NC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













